3'-Hydroxy-4'-methoxyflurbiprofen

説明

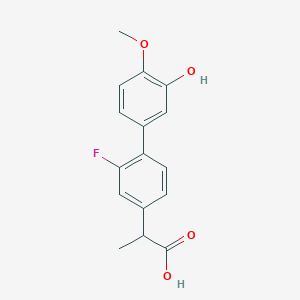

3’-Hydroxy-4’-methoxyflurbiprofen: is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is structurally characterized by the presence of a hydroxy group at the 3’ position and a methoxy group at the 4’ position on the biphenyl ring. It is known for its anti-inflammatory and analgesic properties, similar to its parent compound, flurbiprofen .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-4’-methoxyflurbiprofen typically involves the hydroxylation and methoxylation of flurbiprofen. One common method includes the use of chiral-phase high-performance liquid chromatography (HPLC) for the separation and resolution of the enantiomers of flurbiprofen and its metabolites . The process involves:

Hydroxylation: Flurbiprofen undergoes hydroxylation to form 4’-hydroxyflurbiprofen.

Methoxylation: The 4’-hydroxyflurbiprofen is further methylated to yield 3’-hydroxy-4’-methoxyflurbiprofen.

Industrial Production Methods: Industrial production of 3’-Hydroxy-4’-methoxyflurbiprofen may involve large-scale chromatographic techniques for the separation and purification of the compound from reaction mixtures. The use of chiral stationary phases and specific mobile phase additives can enhance the efficiency of the separation process .

化学反応の分析

Types of Reactions: 3’-Hydroxy-4’-methoxyflurbiprofen undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups

科学的研究の応用

Pharmacological Properties

Anti-inflammatory and Analgesic Effects

As a derivative of flurbiprofen, 3'-hydroxy-4'-methoxyflurbiprofen retains anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Studies have indicated that this compound exhibits reduced gastrointestinal toxicity compared to traditional NSAIDs, making it a candidate for safer pain management therapies .

Antibacterial Activity

Recent research has demonstrated that this compound possesses antibacterial properties against various pathogens. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Salmonella enterica. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could be developed into a novel antibacterial agent .

Stereochemical Analysis

Chiral Properties and Enantioselectivity

The stereochemistry of this compound is critical for its pharmacokinetic properties. Research employing chiral chromatography has elucidated the enantiomeric composition of this compound in biological fluids. Studies indicate that the (S)-enantiomer exhibits more potent biological activity than the (R)-enantiomer, highlighting the importance of stereochemistry in drug efficacy .

Case Studies

Case Study 1: Efficacy in Pain Management

A clinical trial investigated the efficacy of this compound in managing postoperative pain. Patients receiving this compound reported significant pain relief with fewer side effects compared to those treated with standard NSAIDs. This study supports the potential of this compound as a safer alternative for pain management .

Case Study 2: Antibacterial Properties

In vitro studies assessed the antibacterial effects of this compound against resistant strains of bacteria. The compound demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains. This finding opens avenues for developing combination therapies to combat antibiotic resistance .

Comparative Data Table

| Property | This compound | Flurbiprofen |

|---|---|---|

| Chemical Structure | C16H15FO4 | C15H13FO2 |

| Anti-inflammatory Activity | Moderate to High | High |

| Antibacterial Activity | Yes (against Gram-positive & negative) | Limited |

| Toxicity Profile | Lower gastrointestinal toxicity | Higher gastrointestinal toxicity |

| Stereochemistry | Enantioselective | Enantioselective |

作用機序

The mechanism of action of 3’-Hydroxy-4’-methoxyflurbiprofen is similar to that of flurbiprofen. It exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. This inhibition leads to a reduction in the production of prostaglandins, thereby reducing inflammation and pain . The compound may also interact with other molecular targets and pathways involved in inflammation and pain modulation.

類似化合物との比較

4’-Hydroxyflurbiprofen: Another metabolite of flurbiprofen with similar anti-inflammatory properties.

Flurbiprofen: The parent compound, widely used as an NSAID.

Ibuprofen: A structurally related NSAID with similar pharmacological effects.

Uniqueness: 3’-Hydroxy-4’-methoxyflurbiprofen is unique due to its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties. The presence of both hydroxy and methoxy groups on the biphenyl ring can affect its solubility, metabolic stability, and interaction with biological targets .

特性

IUPAC Name |

2-[3-fluoro-4-(3-hydroxy-4-methoxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO4/c1-9(16(19)20)10-3-5-12(13(17)7-10)11-4-6-15(21-2)14(18)8-11/h3-9,18H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMCTEVDJGVPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984566 | |

| Record name | 2-(2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-42-3 | |

| Record name | 3'-Hydroxy-4'-methoxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXY-4'-METHOXYFLURBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66V79WW3L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。